Dabsyl-L-proline
Overview
Description
Dabsyl-L-proline is a derivative of the amino acid proline, characterized by the presence of a dabsyl group. The compound is known for its application in the field of analytical chemistry, particularly in the derivatization of amino acids for high-performance liquid chromatography (HPLC) analysis. The dabsyl group enhances the detection sensitivity of amino acids by providing a chromophore that absorbs visible light, making it easier to detect and quantify amino acids in various samples .
Scientific Research Applications
Dabsyl-L-proline has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a derivatizing agent for the detection and quantification of amino acids in HPLC analysis.
Biochemistry: Employed in the study of protein and peptide structures by labeling N-terminal amino acids.
Industry: Applied in the quality control of amino acid supplements and pharmaceuticals.
Mechanism of Action
Target of Action
Dabsyl-L-proline is a derivative of the amino acid proline, which is used in proteomics research . The primary target of this compound is the free amino groups of peptides and proteins .
Mode of Action
This compound interacts with its targets through a process known as dansylation . The reagent 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride, DNS-Cl) reacts with the free amino groups of peptides and proteins . This reaction results in the formation of a dansyl derivative of the N-terminal amino acid . The bond between the dansyl group and the N-terminal amino acid is resistant to acid hydrolysis .
Biochemical Pathways
The biochemical pathway affected by this compound is the process of protein sequencing . The dansyl derivative of the N-terminal amino acid, which is the product of the interaction between this compound and the free amino groups of peptides and proteins, is fluorescent under UV light . This fluorescence allows for the identification of the amino acid by thin-layer chromatography on polyamide sheets . This method is particularly useful in peptide sequence determination .
Pharmacokinetics
It is known that this compound is used in research settings and is typically stored in a freezer . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is the identification of the N-terminal amino acid in peptides and proteins . This is achieved through the fluorescence of the dansyl derivative of the N-terminal amino acid under UV light . This method is extremely sensitive and has found considerable use in peptide sequence determination .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. This compound is typically stored in a freezer to maintain its stability . Additionally, the fluorescence of the dansyl derivative of the N-terminal amino acid, which is crucial for the identification of the amino acid, is observed under UV light . Therefore, the presence and intensity of UV light can influence the efficacy of this compound in identifying amino acids.
Biochemical Analysis
Biochemical Properties
Dabsyl-L-proline plays a significant role in biochemical reactions. It is used in a pre-column derivatization procedure with dabsyl chloride, where dabsylated products can be monitored spectrophotometrically at 460 nm . This allows for the simultaneous analysis of biogenic amines, amino acids, and sulfo-amino compounds .
Cellular Effects
Its role in the detection and quantification of amino acids is vital, especially for diagnosing metabolic disorders .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable products through a pre-column derivatization procedure with dabsyl chloride . This process allows for the simultaneous analysis of biogenic amines, amino acids, and sulfo-amino compounds .
Temporal Effects in Laboratory Settings
The dabsylated products formed in the derivatization procedure with dabsyl chloride are known to be stable .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the detection and quantification of amino acids, particularly sulfur-containing amines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dabsyl-L-proline typically involves the reaction of L-proline with dabsyl chloride (4-dimethylaminoazobenzene-4’-sulfonyl chloride). The reaction is carried out in an alkaline medium, usually in the presence of a base such as sodium bicarbonate or sodium carbonate. The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amino group of L-proline, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities and obtain a product with high purity suitable for analytical applications .
Chemical Reactions Analysis
Types of Reactions: Dabsyl-L-proline undergoes various chemical reactions, including:
Substitution Reactions: The dabsyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used to replace the dabsyl group.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide) are commonly used for hydrolysis reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: L-proline and the corresponding dabsyl derivative.
Comparison with Similar Compounds
Dansyl-L-proline: Another derivative of L-proline, where the dansyl group is used instead of the dabsyl group.
L-azetidine-2-carboxylic acid: A proline analogue used in biochemical studies.
Trans-4-hydroxy-L-proline: A hydroxylated derivative of L-proline, commonly found in collagen.
Uniqueness of Dabsyl-L-proline: this compound is unique due to its high sensitivity in detection and quantification of amino acids. The dabsyl group provides a strong chromophore that absorbs visible light, making it highly effective for use in HPLC analysis. This property distinguishes it from other proline derivatives and makes it a valuable tool in analytical chemistry .
Properties
IUPAC Name |
(2S)-1-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-22(2)16-9-5-14(6-10-16)20-21-15-7-11-17(12-8-15)28(26,27)23-13-3-4-18(23)19(24)25/h5-12,18H,3-4,13H2,1-2H3,(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHLDMYXACDQGQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCC[C@H]3C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555051 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89131-09-9 | |
Record name | 1-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10555051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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